molecular formula C15H10BrCl2NO3 B7468870 [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate

[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate

Cat. No. B7468870
M. Wt: 403.1 g/mol
InChI Key: CFUZVZSQJZEEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been shown to have potential therapeutic applications in cancer treatment, as well as other diseases related to abnormal gene expression.

Mechanism of Action

The mechanism of action of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate involves inhibition of HDACs, which are enzymes that remove acetyl groups from histone proteins. This results in changes to chromatin structure and gene expression, leading to cell cycle arrest and apoptosis in cancer cells. In addition, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been shown to affect the expression of other genes involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been shown to have a number of biochemical and physiological effects, including induction of cell cycle arrest and apoptosis in cancer cells, inhibition of angiogenesis, and modulation of immune system function. In addition, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been shown to affect the expression of genes involved in a variety of cellular processes, including DNA repair, cell signaling, and metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate in lab experiments is its specificity for HDACs, which allows for targeted manipulation of gene expression. In addition, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been shown to enhance the efficacy of other cancer treatments, making it a potentially useful addition to combination therapies. However, one limitation of using [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate in lab experiments is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are a number of potential future directions for research on [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate. In addition, further studies are needed to determine the optimal dosage and treatment regimens for [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate in different types of cancer and other diseases. Finally, investigations into the mechanisms underlying the synergistic effects of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate with other cancer treatments may lead to new combination therapies with improved efficacy.

Synthesis Methods

The synthesis of [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate involves a multi-step process, starting with the reaction of 2,5-dichloroaniline with ethyl 3-bromobenzoate to form the intermediate 2-(2,5-dichloroanilino)-2-oxoethyl 3-bromobenzoate. This intermediate is then converted to [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate by a series of additional reactions.

Scientific Research Applications

[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the efficacy of other cancer treatments such as radiation therapy and chemotherapy. In addition, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate has been investigated for its potential use in treating other diseases related to abnormal gene expression, such as neurodegenerative disorders and inflammatory diseases.

properties

IUPAC Name

[2-(2,5-dichloroanilino)-2-oxoethyl] 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrCl2NO3/c16-10-3-1-2-9(6-10)15(21)22-8-14(20)19-13-7-11(17)4-5-12(13)18/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUZVZSQJZEEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate

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